Methyl 2-(1-cyanocyclopropyl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1-cyanocyclopropyl)nicotinate: is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . It is also known by its systematic name, Methyl 2-(1-cyanocyclopropyl)-3-pyridinecarboxylate . This compound is characterized by the presence of a nicotinate ester and a cyanocyclopropyl group, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of Methyl 2-(1-cyanocyclopropyl)nicotinate involves several steps. One common method includes the reaction of 1,1,3,3-tetramethoxypropane or 1,1,3,3-tetraethoxypropane under acidic conditions to obtain an intermediate compound . This intermediate is then reacted with beta-aminocrotonic acid ester in an organic solvent to yield the final product . The reaction conditions are typically mild, and the process is suitable for industrial production due to its high yield and purity .
Chemical Reactions Analysis
Methyl 2-(1-cyanocyclopropyl)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The nicotinate ester group can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols .
Scientific Research Applications
Methyl 2-(1-cyanocyclopropyl)nicotinate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of Methyl 2-(1-cyanocyclopropyl)nicotinate involves its interaction with specific molecular targets. The compound is believed to exert its effects through the modulation of peripheral vasodilation , similar to other nicotinate esters . This involves the release of prostaglandin D2 , which acts locally due to its short half-life . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Methyl 2-(1-cyanocyclopropyl)nicotinate can be compared with other similar compounds, such as:
Methyl nicotinate: This compound is also a nicotinate ester and is used as a rubefacient in topical preparations for muscle and joint pain.
Nicotinic acid esters: These compounds share a similar structure and are used in various therapeutic applications, including the treatment of hyperlipidemia.
The uniqueness of this compound lies in its cyanocyclopropyl group , which imparts distinct chemical and biological properties compared to other nicotinate esters .
Biological Activity
Methyl 2-(1-cyanocyclopropyl)nicotinate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of nicotinic acid, characterized by a methyl ester group and a 1-cyanocyclopropyl moiety. The molecular formula is C10H10N2O2, with a molecular weight of approximately 202.21 g/mol. The presence of the cyanocyclopropyl group may significantly influence its reactivity and biological activity, making it a subject of interest in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in neurotransmission and vascular regulation. Similar compounds, such as methyl nicotinate, have been shown to act as peripheral vasodilators, enhancing local blood flow through the release of prostaglandins . The exact mechanism for this compound remains to be fully elucidated but is likely to involve similar pathways.
Pharmacological Effects
- Vasodilation : Like other nicotinates, this compound may induce vasodilation, which can be beneficial in treating conditions related to poor blood circulation.
- Neurotransmitter Modulation : Compounds with similar structures have demonstrated effects on neurotransmitter release, potentially influencing mood and cognitive functions.
- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of nicotinic acid may exhibit anti-inflammatory effects, which could be relevant in treating inflammatory diseases.
Case Studies and Experimental Data
Comparative Analysis
To better understand the potential biological activity of this compound, a comparison with other related compounds is useful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Methyl Nicotinate | Methyl ester of nicotinic acid | Vasodilator; enhances local blood flow |
Menthyl Nicotinate | Ester of menthol and nicotinic acid | Skin absorption; antioxidant properties |
Methyl 6-(tert-butyl)nicotinate | Tert-butyl group at 6-position | Potential anti-inflammatory effects |
This compound | Cyanocyclopropyl group at 2-position | Potential unique pharmacological effects |
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
methyl 2-(1-cyanocyclopropyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-10(14)8-3-2-6-13-9(8)11(7-12)4-5-11/h2-3,6H,4-5H2,1H3 |
InChI Key |
PYPRDMYSFWNJNI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)C2(CC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.